molecular formula C17H14O6 B14359478 5,7-Dihydroxy-2',6-dimethoxyisoflavone CAS No. 94285-21-9

5,7-Dihydroxy-2',6-dimethoxyisoflavone

Cat. No.: B14359478
CAS No.: 94285-21-9
M. Wt: 314.29 g/mol
InChI Key: AELVNGRVQZQCDD-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-2’,6-dimethoxyisoflavone is a naturally occurring isoflavone, a type of polyphenolic compound. Isoflavones are known for their presence in various plants, particularly in the legume family. This compound has been identified in the roots of Iris pseudacorus and is known for its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydroxy-2’,6-dimethoxyisoflavone involves several steps. One common method includes the reaction of 5,7-dihydroxy-2’,4’-dimethoxyisoflavone with 2-methylbut-3-en-2-ol in the presence of boron trifluoride etherate (BF3-ether). This reaction yields the 6-(3-methylbut-2-enyl) derivative and its 8-isomer .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-2’,6-dimethoxyisoflavone undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Common substitution reactions involve the replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Various halogenating agents and nucleophiles are used under different conditions.

Major Products Formed

The major products formed from these reactions include methylated ethers, quinones, and substituted derivatives .

Scientific Research Applications

5,7-Dihydroxy-2’,6-dimethoxyisoflavone has several scientific research applications:

Mechanism of Action

The mechanism by which 5,7-dihydroxy-2’,6-dimethoxyisoflavone exerts its effects involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as urease and carbonic anhydrase-II, which are involved in metabolic processes . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dihydroxy-2’,4’-dimethoxyisoflavone
  • 4’,5,7-Trihydroxy-6-methoxyflavanone
  • 4’,5,7-Trihydroxy-3’,8-dimethoxyflavanone
  • 8-Methoxyeriodictyol
  • Mangiferin

Uniqueness

5,7-Dihydroxy-2’,6-dimethoxyisoflavone is unique due to its specific hydroxyl and methoxy substitution pattern, which contributes to its distinct biological activities and chemical reactivity .

Properties

CAS No.

94285-21-9

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

5,7-dihydroxy-6-methoxy-3-(2-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C17H14O6/c1-21-12-6-4-3-5-9(12)10-8-23-13-7-11(18)17(22-2)16(20)14(13)15(10)19/h3-8,18,20H,1-2H3

InChI Key

AELVNGRVQZQCDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O

Origin of Product

United States

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